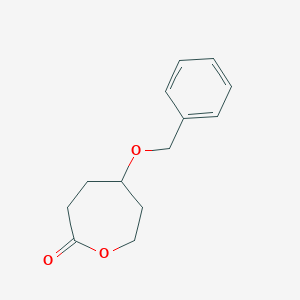
5-(benzyloxy)oxepan-2-one
Übersicht
Beschreibung
5-(benzyloxy)oxepan-2-one is a chemical compound that belongs to the class of oxepanones It is characterized by the presence of a benzyloxy group attached to the oxepan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)oxepan-2-one typically involves the ring-opening polymerization of lactonesThe reaction conditions often include the use of oxidizing agents such as performic acid or meta-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(benzyloxy)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxepanone ring, leading to the formation of different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include performic acid and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as diisobutylaluminium hydride are used for selective reductions.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various functionalized oxepanones and their derivatives, which can be further utilized in polymer synthesis and other applications .
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)oxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of functionalized polyesters through ring-opening polymerization, which are valuable for creating biodegradable and biocompatible materials.
Biomedical Applications: Functionalized polyesters derived from this compound can be used for drug delivery systems and other biomedical applications due to their biocompatibility.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)oxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with pendant functional groups, which can interact with various molecular targets and pathways. The presence of the benzyloxy group enhances the compound’s reactivity and allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxepanone: A simpler oxepanone without the benzyloxy group, used in similar polymerization reactions.
5-triethylsilyloxyoxepan-2-one: Another functionalized oxepanone used for creating polyesters with pendant hydroxyl groups.
Uniqueness
5-(benzyloxy)oxepan-2-one is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex and functionalized polymers. This makes it particularly valuable in applications requiring specific material properties and functionalities .
Eigenschaften
IUPAC Name |
5-phenylmethoxyoxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13-7-6-12(8-9-15-13)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRHBIRPJOGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans](/img/structure/B6603821.png)
![Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-](/img/structure/B6603823.png)
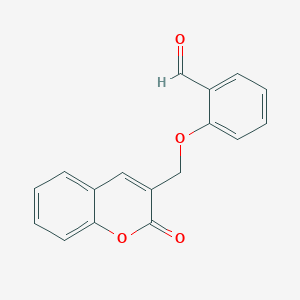
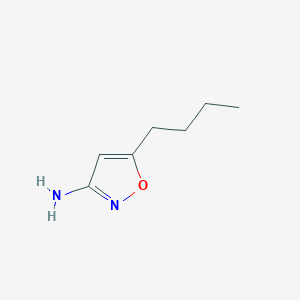
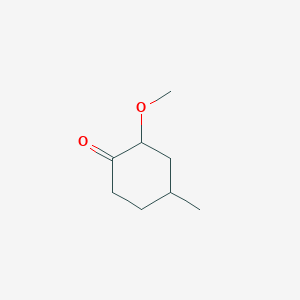

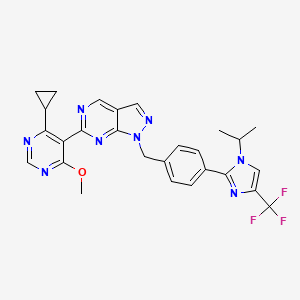
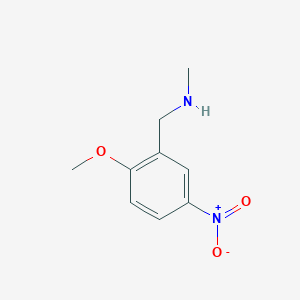
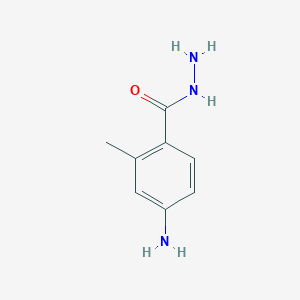
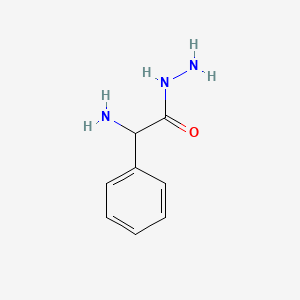
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
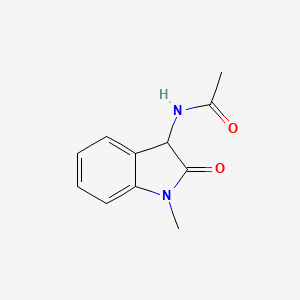
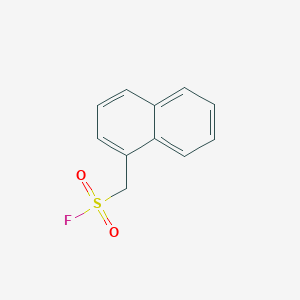
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
